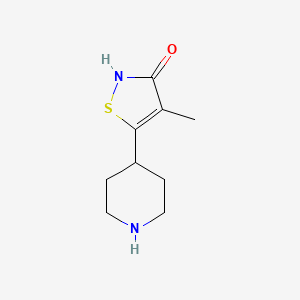

4-Methyl-5-(4-piperidyl)isothiazol-3-ol

Description

Properties

Molecular Formula |

C9H14N2OS |

|---|---|

Molecular Weight |

198.29 g/mol |

IUPAC Name |

4-methyl-5-piperidin-4-yl-1,2-thiazol-3-one |

InChI |

InChI=1S/C9H14N2OS/c1-6-8(13-11-9(6)12)7-2-4-10-5-3-7/h7,10H,2-5H2,1H3,(H,11,12) |

InChI Key |

TVYLWJFICSYNFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SNC1=O)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(4-piperidyl)isothiazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of cis-N-methyl-3-thiocyanoacrylamide . The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the isothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(4-piperidyl)isothiazol-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Medicine: Its ability to inhibit plasmin has been explored for reducing fibrinolysis and preventing hemorrhage.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(4-piperidyl)isothiazol-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit plasmin by binding to its kringle 1 domain, thereby reducing fibrinolysis . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Features of Key Analogues

Pharmacological Activity and Receptor Interactions

GABAA Receptor Modulation

- This compound: Limited direct data, but methyl substitution likely enhances lipophilicity and receptor binding compared to non-methylated analogues.

- 5-(4-Piperidyl)isothiazol-3-ol (11): Acts as a partial GABAA agonist in binding studies but shows pure antagonism in Xenopus laevis oocytes, highlighting subunit-dependent efficacy .

- 4-PIOL : A low-efficacy partial agonist (EC50 ~10 μM in α1β2γ2 receptors), with potency influenced by receptor subunit composition .

- THIP : Full agonist (EC50 ~1 μM in α4β3δ receptors), demonstrating annulation’s role in efficacy .

Table 2: Functional Comparison at GABAA Receptors

Anti-Fibrinolytic Activity

This compound and its analogues exhibit plasmin-inhibitory effects by targeting the kringle 1 domain. Key findings:

- 4-Methyl derivative: Demonstrates superior potency (IC50 ~0.8 μM) compared to 4-PIOL (IC50 ~2.5 μM) in anti-fibrinolytic assays .

- Structural determinants : Methyl substitution enhances shape complementarity to the kringle 1 domain, improving binding affinity (R<sup>2</sup> = 0.93 correlation between activity and binding) .

Table 3: Anti-Fibrinolytic Activity Comparison

| Compound | IC50 (μM) | Kringle 1 Binding Affinity (Kd, nM) |

|---|---|---|

| This compound | 0.8 | 120 |

| 5-(4-Piperidyl)isothiazol-3-ol (11) | 1.2 | 150 |

| Tranexamic Acid (Reference) | 25 | 500 |

Mechanistic Insights and Subunit Dependence

- Subunit composition : GABAA receptor α and γ subunits influence agonist vs. antagonist behavior. For example, 5-(4-Piperidyl)isothiazol-3-ol acts as an antagonist in α1β2γ2-expressing oocytes but shows partial agonism in other configurations .

Q & A

Q. How can researchers address low reproducibility in enzymatic inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.